Cas no 2470280-01-2 ((2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride)

(2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a substituted indole moiety. This compound is of interest in medicinal chemistry and biochemical research due to its structural similarity to tryptophan, making it a potential precursor for peptide synthesis or enzyme inhibition studies. The hydrochloride salt enhances solubility, facilitating handling in aqueous solutions. Its stereospecific (S)-configuration ensures compatibility with biological systems, while the methylated indole group may improve metabolic stability. This product is suitable for applications in drug discovery, particularly in targeting serotonin-related pathways or as a building block for modified peptides. High purity and well-defined stereochemistry make it a reliable reagent for research purposes.
(2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride structure
2470280-01-2 structure
Product Name:(2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride
CAS No:2470280-01-2
MF:C12H15ClN2O2
MW:254.712702035904
MDL:MFCD32710887
CID:5670549
PubChem ID:140767946
Update Time:2025-06-27

(2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride
    • EN300-27081230
    • 2470280-01-2
    • (2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride
    • MDL: MFCD32710887
    • Inchi: 1S/C12H14N2O2.ClH/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14;/h2-5,7,10H,6,13H2,1H3,(H,15,16);1H/t10-;/m0./s1
    • InChI Key: XHHFEVHSOOFMGW-PPHPATTJSA-N
    • SMILES: Cl.OC([C@H](CC1=CN(C)C2C=CC=CC1=2)N)=O

Computed Properties

  • Exact Mass: 254.0822054g/mol
  • Monoisotopic Mass: 254.0822054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.2Ų

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Additional information on (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride

(2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride: A Comprehensive Overview

The compound with CAS No. 2470280-01-2, commonly referred to as (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride, is a structurally complex molecule that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is notable for its unique chemical structure, which combines an amino group with an indole moiety, making it a promising candidate for various therapeutic applications. Recent studies have highlighted its potential in the development of novel drugs targeting neurological disorders and cancer.

Chemical Structure and Synthesis

The molecular structure of (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride is characterized by a chiral center at the second carbon atom, which imparts its (S)-configuration. This stereochemistry is crucial for its biological activity, as it determines the molecule's interaction with target proteins. The indole ring system, a key feature of this compound, contributes to its aromatic stability and ability to engage in π-π interactions with biological targets. The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions and stereoselective reductions, which have been optimized in recent years to improve yield and purity.

Pharmacological Properties

Research into the pharmacological properties of (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride has revealed its potential as a modulator of neurotransmitter systems. Specifically, it has been shown to interact with serotonin receptors, making it a candidate for treating conditions such as depression and anxiety. Recent studies have also explored its role in inhibiting enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings underscore its potential as a multifunctional therapeutic agent.

Therapeutic Applications

The therapeutic applications of (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride are diverse and expanding. In oncology, it has demonstrated anti-proliferative effects against various cancer cell lines, potentially through the modulation of cell cycle regulatory proteins. Additionally, its anti-inflammatory properties make it a promising candidate for treating chronic inflammatory diseases such as arthritis. Clinical trials are currently underway to evaluate its safety and efficacy in these indications.

Recent Research Advances

Recent advancements in the study of (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride have focused on understanding its mechanism of action at the molecular level. Utilizing techniques such as X-ray crystallography and molecular dynamics simulations, researchers have gained insights into how this compound binds to its target proteins. These studies have also identified key residues critical for binding affinity, providing a foundation for future drug design efforts.

Conclusion

In conclusion, (2S)-2-amino-3-(1-methyl-1H-indol

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